4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
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Overview
Description
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is an organic compound with the molecular formula C13H13FN2O2S and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in proteomics research and has various applications in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Preparation Methods
The synthesis of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 4-aminobenzenesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain corresponding amine derivatives.
Scientific Research Applications
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of sulfonamide-based drugs with antibacterial and antifungal properties.
Proteomics Research: The compound is utilized in proteomics research to study protein interactions and functions.
Biological Studies: It is employed in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways.
Comparison with Similar Compounds
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Used in veterinary medicine for treating livestock diseases.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: A competitive inhibitor of dihydropteroate synthetase, similar to this compound.
These compounds share similar mechanisms of action but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound in terms of its fluorophenyl group and specific biological activities.
Properties
IUPAC Name |
4-amino-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVGDQJVTSQIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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